

The Biological Versatility of Pyridine-3,5-dicarbonitrile Scaffolds: A Technical Guide

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Compound of Interest

Compound Name: *Pyridine-3,5-dicarbonitrile*

Cat. No.: *B074902*

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For Researchers, Scientists, and Drug Development Professionals

The **pyridine-3,5-dicarbonitrile** core is a privileged scaffold in medicinal chemistry, underpinning a diverse array of biologically active molecules. Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities associated with this scaffold, with a focus on its anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of **pyridine-3,5-dicarbonitrile** have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various **pyridine-3,5-dicarbonitrile** derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxophenyl)-1H-pyridin-2-one	HepG2 (Liver Cancer)	4.5 ± 0.3	[1]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxophenyl)pyridine	HepG2 (Liver Cancer)	7.5 ± 0.1	[1]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxophenyl)-1H-pyridin-2-one	MCF-7 (Breast Cancer)	6.3 ± 0.4	[1]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxophenyl)pyridine	MCF-7 (Breast Cancer)	16 ± 1.7	[1]
6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridine-3-carbonitriles	HepG2 (Liver Cancer)	20 - 75	[1]
Unsubstituted phenyl-bearing cyanopyridone 5a	HepG2 (Liver Cancer)	2.71 ± 0.15	[2]
Unsubstituted phenyl-bearing cyanopyridone 5a	MCF-7 (Breast Cancer)	1.77 ± 0.10	[2]

2,4-dichloro substituted cyanopyridone 5e	MCF-7 (Breast Cancer)	1.39 ± 0.08	[2]
Pyridopyrimidine 6b	HepG2 (Liver Cancer)	2.68 ± 0.14	[2]
Pyridine-urea derivative 8e	MCF-7 (Breast Cancer)	0.22	[3]
Pyridine-urea derivative 8n	MCF-7 (Breast Cancer)	1.88	[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

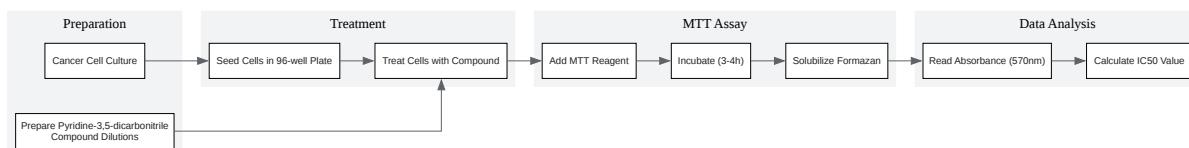
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Procedure:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the **pyridine-3,5-dicarbonitrile** test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours.

- Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

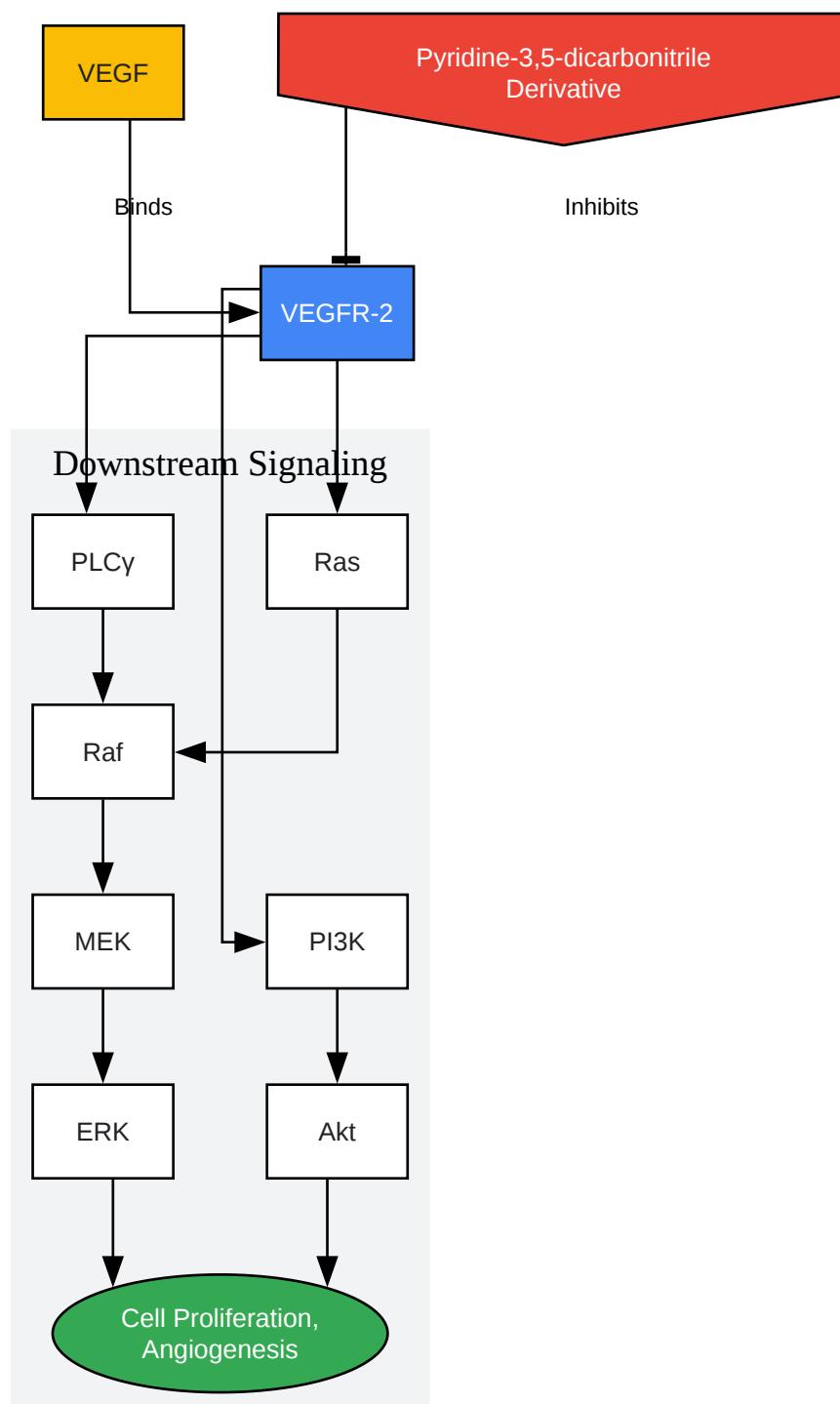
Signaling Pathways in Cancer

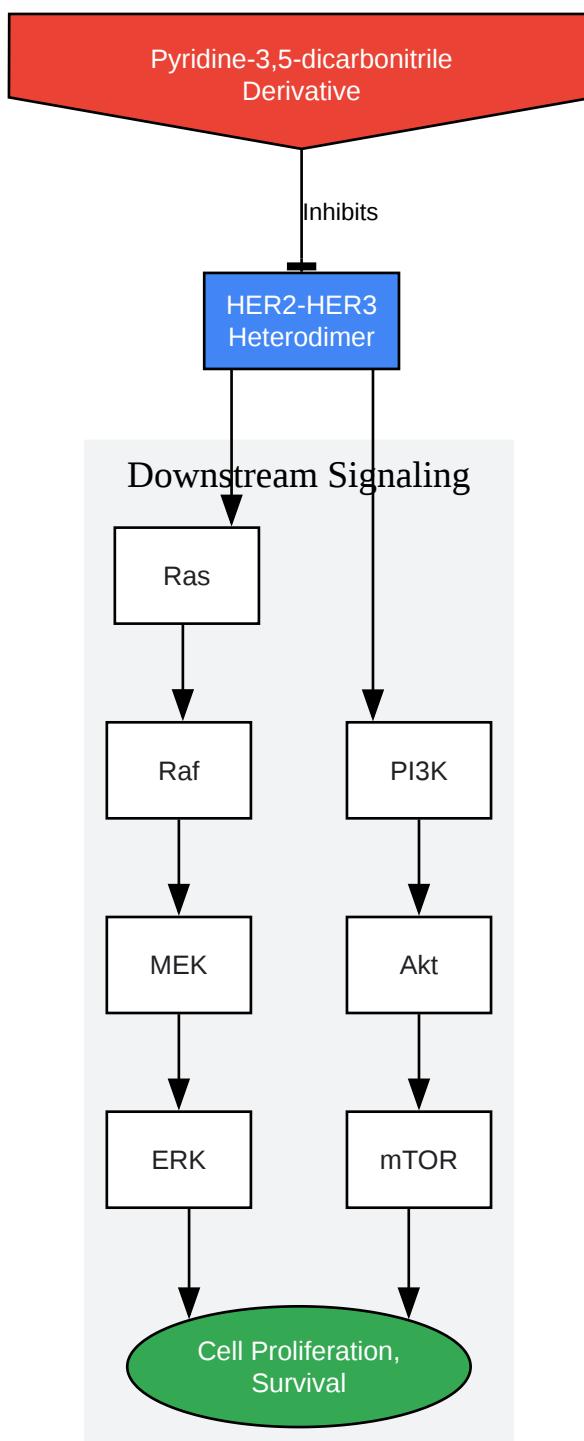


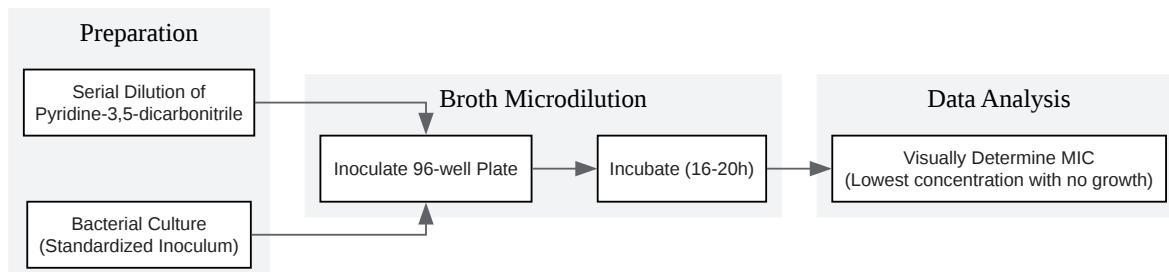
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Anticancer Experimental Workflow

Several **pyridine-3,5-dicarbonitrile** derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like VEGFR-2 and HER-2.







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